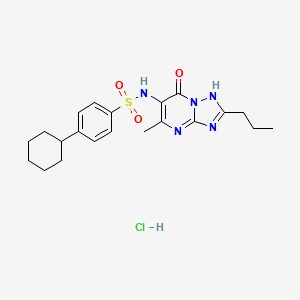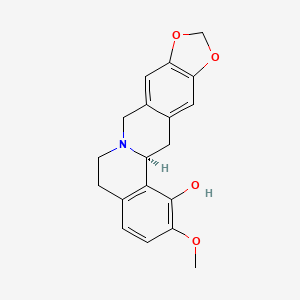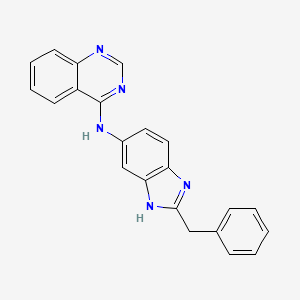
HaloPROTAC3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HaloPROTAC3 is a degrader of HaloTag fusion proteins.
Wissenschaftliche Forschungsanwendungen
Targeted Protein Degradation Using HaloPROTAC3
HaloPROTAC3 has been instrumental in targeted protein degradation studies. For instance, Caine et al. (2020) demonstrated a reversible and conditional live-cell knockout strategy using HaloPROTAC3, which degrades HaloTag fusion proteins. This approach is applicable to numerous proteins and regulates target loss at the protein level, offering a modular protein-tagging approach that is more efficient than traditional mutagenesis or CRISPR knockout methods (Caine et al., 2020).
Rapid and Reversible Knockdown of Proteins
In 2019, Tovell et al. explored the use of HaloPROTAC-E, an optimized probe, to trigger the rapid degradation of endogenous target proteins. This study highlighted HaloPROTAC's role in the rapid and reversible knockdown of proteins like SGK3 and VPS34, facilitating a deeper understanding of protein functions in cellular processes (Tovell et al., 2019).
Phenotypic Studies and Therapeutic Target Identification
HaloPROTAC3's utility extends to phenotypic studies and identifying therapeutic targets. Caine et al. (2020) illustrated its use in degrading key therapeutic proteins like BRD4 and B-catenin, leading to significant insights into protein functions and roles in diseases (Caine et al., 2020).
Inducible Degradation of Proteins for Functional Analysis
Simpson et al. (2020) developed a ligand-inducible affinity-directed protein missile system using HaloPROTAC technology. This system enables the inducible degradation of target proteins, providing a versatile tool for the functional analysis of various intracellular proteins (Simpson et al., 2020).
E3 Ligase Binder Identification for Protein Degradation
Stacey et al. (2021) reported a novel phenotypic screening approach using HaloPROTACs to identify E3 ligase binders. This method contributes to the understanding and development of targeted protein degradation strategies (Stacey et al., 2021).
Eigenschaften
Produktname |
HaloPROTAC3 |
|---|---|
Molekularformel |
C41H55ClN4O8S |
Molekulargewicht |
799.42 |
IUPAC-Name |
(2S,4R)-N-(2-(2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)ethoxy)-4-(4-methylthiazol-5-yl)benzyl)-4-hydroxy-1-((S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C41H55ClN4O8S/c1-28(2)37(46-25-32-10-6-7-11-34(32)40(46)49)41(50)45-26-33(47)23-35(45)39(48)43-24-31-13-12-30(38-29(3)44-27-55-38)22-36(31)54-21-20-53-19-18-52-17-16-51-15-9-5-4-8-14-42/h6-7,10-13,22,27-28,33,35,37,47H,4-5,8-9,14-21,23-26H2,1-3H3,(H,43,48)/t33-,35+,37+/m1/s1 |
InChI-Schlüssel |
UABTZMQNIWDHGQ-JGNAJVFASA-N |
SMILES |
O=C([C@H]1N(C([C@@H](N(CC2=C3C=CC=C2)C3=O)C(C)C)=O)C[C@H](O)C1)NCC4=CC=C(C5=C(C)N=CS5)C=C4OCCOCCOCCOCCCCCCCl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
HaloPROTAC-3; HaloPROTAC 3; Halo PROTAC-3; HaloPROTAC3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S)-6-fluoro-4-[(2R,4S)-2-pyridin-2-yl-4-(trifluoromethyl)piperidin-1-yl]-N-pyrimidin-4-yl-3,4-dihydro-2H-chromene-7-sulfonamide](/img/structure/B1192781.png)

![4-ethyl-N-{4-[1-(oxan-4-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl}piperazine-1-carboxamide](/img/structure/B1192784.png)


![(4-nitrophenyl)methyl N-allyl-N-[8-[4-[benzenesulfonyl(methyl)amino]-3-methyl-3-phenyl-butyl]-8-azabicyclo[3.2.1]octan-3-yl]carbamate](/img/structure/B1192798.png)